molecular formula C17H25IN2O2 B13918925 tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13918925
M. Wt: 416.3 g/mol
InChI Key: ZJDIVFBFYVYSMH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an iodophenyl group, and a piperidine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the iodophenyl group: The iodophenyl group can be introduced through an iodination reaction using reagents such as iodine and a suitable oxidizing agent.

    Attachment of the tert-butyl group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction reactions: The compound can be reduced to form corresponding reduced products.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Material science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological research: The compound is used in studies involving biological systems, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound lacks the iodine atom and has different reactivity and applications.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has an aminomethyl group instead of an iodophenyl group, leading to different chemical properties and applications.

Properties

Molecular Formula

C17H25IN2O2

Molecular Weight

416.3 g/mol

IUPAC Name

tert-butyl 4-[(4-iodoanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25IN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3

InChI Key

ZJDIVFBFYVYSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)I

Origin of Product

United States

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